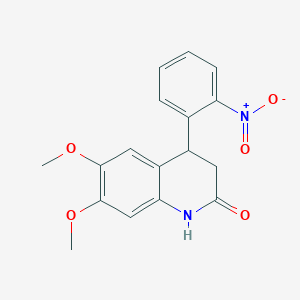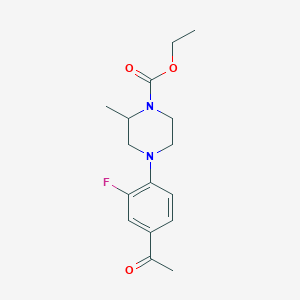
6,7-dimethoxy-4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone
Vue d'ensemble
Description
6,7-dimethoxy-4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone, also known as DNQX, is a potent antagonist of the ionotropic glutamate receptors, specifically the AMPA subtype. It was first synthesized in 1987 and has since been extensively studied for its potential therapeutic applications in neurological disorders.
Applications De Recherche Scientifique
Synthesis and Chemical Applications
Synthesis of Pyrrolo[4,3,2-de]quinolines - The compound has been utilized in the synthesis of pyrrolo[4,3,2-de]quinolines, which are important for the formal total syntheses of complex marine alkaloids and natural products such as Damirones A and B, Batzelline C, and Makaluvamines A-D (Roberts et al., 1997). This research demonstrates the compound's role as a versatile precursor in organic synthesis, enabling the construction of complex molecular architectures.
Electrochemical Behavior
Electrochemical Studies on Nifedipine Analogues - Research into the electrochemical behavior of nifedipine and analogues, including compounds similar to "6,7-dimethoxy-4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone," has been conducted to understand their instability in protic media (Hazard et al., 1991). This work is crucial for the development of more stable and effective pharmaceutical compounds.
Fluorescent Properties and Structural Analysis
Fluorescent Schiff Bases - A study on Schiff bases derived from quinolinone skeletons revealed their fluorescent properties and potential for bioimaging applications (Trávníček et al., 2014). These findings highlight the compound's utility in the development of novel fluorescent materials for scientific research.
Structural and Theoretical Investigations
Novel Quinolinone Structures - Investigations into novel quinolinone structures with bromine and nitrobenzyl ligands have provided insights into their crystallographic structures, intermolecular interactions, and theoretical vibrational assignments (Michelini et al., 2019). Such studies are essential for the rational design of new compounds with desired physical and chemical properties.
Optimization of Synthesis Conditions
Optimization of Synthesis for 3-(Aryloxy)quinoline Derivatives - Research focused on optimizing the conditions for synthesizing 3-(aryloxy)quinoline derivatives via Friedländer's cyclization reaction (Khan et al., 2013). This work is significant for scaling up the production of these compounds, which have applications in various fields, including medicinal chemistry and material science.
Propriétés
IUPAC Name |
6,7-dimethoxy-4-(2-nitrophenyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-23-15-7-12-11(10-5-3-4-6-14(10)19(21)22)8-17(20)18-13(12)9-16(15)24-2/h3-7,9,11H,8H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJXRAXSFIGRHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC=CC=C3[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B4058677.png)
![2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4058684.png)
![2-{[(4-ethoxyphenyl)amino]methylene}cyclohexanone](/img/structure/B4058686.png)
![2-{[3-(2,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}benzamide](/img/structure/B4058698.png)
![1-[2-(4-chloro-2-methylphenoxy)propanoyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B4058706.png)
![3-(benzyloxy)-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4058711.png)
![11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4058712.png)
![ethyl 1-({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-piperidinecarboxylate](/img/structure/B4058719.png)
![4-chloro-2-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B4058725.png)

![N-[1-(2-chlorobenzyl)-4-methyl-1H-pyrazol-5-yl]-3,5-difluoropyridine-2-carboxamide](/img/structure/B4058760.png)

![8-methoxy-4-methyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B4058767.png)
![N-(2-{[(2-amino-1,3-thiazol-4-yl)methyl]amino}-1,1-dimethyl-2-oxoethyl)thiophene-2-carboxamide](/img/structure/B4058775.png)